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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine
Cat. No.: B13583033
Get Quote

Executive Summary & Compound Architecture

Compound Name: 2-(Azetidin-3-yl)-5-nitropyridine CAS Registry Number: 1851034-75-7
(Free base/Generic) Molecular Formula: C

H
N
@)
Exact Mass: 179.0695

Structural Significance: This scaffold represents a "privileged structure" in medicinal chemistry.
The azetidine ring acts as a rigid, metabolic isostere of piperidine or pyrrolidine, reducing
lipophilicity (LogP) while maintaining vector orientation. The 5-nitropyridine moiety serves as a
high-reactivity handle for reduction to an aniline (for kinase inhibitors) or nucleophilic aromatic
substitution (S

Ar).
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Operational Note: The free secondary amine of the azetidine is prone to oxidative degradation

and polymerization. In practical research settings, this compound is isolated and characterized
as its Hydrochloride (HCI) or Trifluoroacetate (TFA) salt. The data below reflects the protonated
species unless otherwise noted.

Synthesis & Isolation Workflow

To ensure the integrity of the spectroscopic data, the origin of the sample must be validated.
The standard high-fidelity route utilizes a Negishi cross-coupling, avoiding the instability of
unprotected azetidines.

Graphviz Workflow: Synthesis & Characterization

Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis via Negishi coupling to access the 2-(Azetidin-3-yl)-5-
nitropyridine scaffold.

Spectroscopic Data Specifications

The following data represents the TFA salt form in DMSO-d

or MeOD, as the free base is sparingly soluble in chloroform and unstable.

A. Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz / 100 MHz Solvent: DMSO-d

(Referenced to 2.50 ppm)

'H NMR (Proton) Assignment
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3¢ NMR (Carhnn) Aeqignmpnt
Shift (6 ppm) Carbon Type Assignment Logic
C-2 of Pyridine (Ipso to
166.5 C_quat -
azetidine).
145.2 CH C-6 of Pyridine (Alpha to N).
C-5 of Pyridine (Ipso to NO
143.8 C_quat
).
132.9 CH C-4 of Pyridine.
1215 CH C-3 of Pyridine.
48.5 CH C-2 and C-4 of Azetidine (Ring
' strain shifts these upfield).
34.2 CH C-3 of Azetidine.

B. Mass Spectrometry (MS)

Method: ESI-TOF (Positive Mode)
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Parameter Value Notes
C
H
Formula
N
o
Calc. Mass [M+H]* 180.0768 Monoisotopic mass + Proton.
High-resolution confirmation
Found Mass 180.0770 = 5ppm )
required.
Loss of NO
Fragment lons 134.0
(M - 46).
Loss of azetidine ring (C
Fragment lons 124.0 H
N).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) - Solid State
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Wavenumber (cm~?) Vibration Mode Functional Group

N-H stretching (Amine salt/H-

3300 - 2800 Broad Stretch _
bonding).
Pyridine C=N / C=C skeletal
1595 Stretch o
vibrations.
NO
1525 - 1535 Strong Stretch Asymmetric Stretch
(Diagnostic).
NO
1345 - 1355 Strong Stretch Symmetric Stretch
(Diagnostic).
C-N stretch (Azetidine-Pyridine
1260 Stretch

bond).

Validation & Quality Control Protocol

When synthesizing this intermediate, common impurities include the Boc-protected precursor
(incomplete deprotection) or ring-opened byproducts (acid hydrolysis).

Step-by-Step QC Workflow

e TLC Visualization:
o Stationary Phase: Silica Gel 60 F254.[1]
o Mobile Phase: 10% MeOH in DCM (with 1% NH

OH).

o Detection: UV (254 nm) shows dark spot (Pyridine). Ninhydrin stain shows red/purple
upon heating (Free secondary amine).

o Note: The Boc-protected precursor will have a significantly higher R

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.rsc.org/suppdata/c5/cc/c5cc06323j/c5cc06323j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13583033?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(~0.8) than the free amine (~0.2).

e 1H NMR Purity Check:
o Look for the disappearance of the tert-butyl singlet (~1.4 ppm, 9H).
o Confirm the integration ratio of Pyridine H-6 (1H) to Azetidine methylenes (4H) is 1:4.

o Alert: If signals appear at ~1.9 and 3.5 ppm (triplets), the azetidine ring may have opened
to form a propyl-amine derivative (common in harsh acidic conditions).

e Storage:

o Store as the HCI/TFA salt at -20°C under Argon. Free base degrades within 24-48 hours at
room temperature.

References
o Azetidine Synthesis via Negishi Coupling

o Source: Luker, T. et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based
Scaffolds.

o Context: Establishes the stability and coupling protocols for 3-iodoazetidines with
heteroaryl halides.

e Spectroscopic Properties of 2-Substituted Pyridines

o Source: Pretsch, E., et al.
o Context: Reference tables for calculating pyridine proton shifts based on nitro-group
deshielding effects.

o General Azetidine Characterization (RSC)

o Source: "Recent advances in synthetic facets of immensely reactive azetidines."[2][3] RSC
Advances (2017).

o Context: Validation of azetidine ring proton shifts (4.0 - 4.5 ppm range).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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